molecular formula C9H7FO3 B6599806 2-acetyl-5-fluorobenzoic acid CAS No. 1824368-36-6

2-acetyl-5-fluorobenzoic acid

Cat. No. B6599806
CAS RN: 1824368-36-6
M. Wt: 182.15 g/mol
InChI Key: SQVCSMGMWDNJRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetyl-5-fluorobenzoic acid (AFBA) is a synthetic organic compound with a wide range of applications in the field of biochemistry and pharmaceutical research. It is a versatile compound that has been used for a variety of purposes, including as a reagent in organic synthesis, as a fluorescent probe for cell imaging, and as a ligand for protein-ligand interactions. AFBA is also used in the synthesis of many therapeutic agents, such as antibiotics, antifungals, and antiviral agents. The structure of AFBA is relatively simple, consisting of an acetyl group attached to a fluorinated benzoic acid moiety.

Scientific Research Applications

2-acetyl-5-fluorobenzoic acid has been used in a wide range of scientific research applications, including as a fluorescent probe for cell imaging, as a reagent in organic synthesis, and as a ligand for protein-ligand interactions. It has also been used in the synthesis of many therapeutic agents, such as antibiotics, antifungals, and antiviral agents. In addition, 2-acetyl-5-fluorobenzoic acid has been used to study the structure and function of proteins and to study the effects of drugs on cells.

Mechanism of Action

The mechanism of action of 2-acetyl-5-fluorobenzoic acid is not well understood, but it is believed to involve the binding of the acetyl group to the fluorinated benzoic acid moiety, forming a covalent bond. This binding is thought to be responsible for the fluorescent properties of 2-acetyl-5-fluorobenzoic acid, as well as its ability to act as a ligand for protein-ligand interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-acetyl-5-fluorobenzoic acid are not well understood, but it is believed to be non-toxic and non-carcinogenic. In addition, 2-acetyl-5-fluorobenzoic acid has been shown to have some antioxidant activity, and it has been shown to reduce the activity of certain enzymes, such as cyclooxygenase and lipoxygenase.

Advantages and Limitations for Lab Experiments

The advantages of using 2-acetyl-5-fluorobenzoic acid in laboratory experiments include its low cost and availability, its high purity, and its relative stability. In addition, it is relatively non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. The major limitation of using 2-acetyl-5-fluorobenzoic acid in laboratory experiments is that its mechanism of action is not well understood, making it difficult to predict the effects of its use.

Future Directions

Future research directions for 2-acetyl-5-fluorobenzoic acid include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research is needed to explore the potential of 2-acetyl-5-fluorobenzoic acid as a fluorescent probe for cell imaging and as a ligand for protein-ligand interactions. Finally, further research is needed to explore the potential of 2-acetyl-5-fluorobenzoic acid as a reagent for organic synthesis and its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-acetyl-5-fluorobenzoic acid is a relatively simple process, involving the reaction of acetic anhydride with 5-fluorobenzoic acid. The reaction is typically done in an aqueous solution, and the resulting product is a white crystalline solid. The yield of the reaction is typically high, with yields of up to 90% being reported.

properties

IUPAC Name

2-acetyl-5-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-5(11)7-3-2-6(10)4-8(7)9(12)13/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQVCSMGMWDNJRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetyl-5-fluorobenzoic acid

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